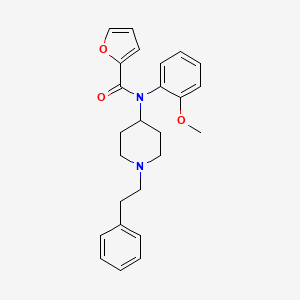

N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Übersicht

Beschreibung

ortho-Methoxyfuranyl-Fentanyl: ist ein synthetisches Opioid-Analgetikum, das zur Klasse der Fentanyl-Analoga gehört. Diese Verbindung ist strukturell ähnlich zu Fentanyl, einem starken Opioid, das zur Schmerzbehandlung eingesetzt wird, wurde aber modifiziert, um eine Methoxygruppe in ortho-Position des Phenylrings und einen Furanring einzubauen . Ortho-Methoxyfuranyl-Fentanyl ist bekannt für seine hohe Potenz und wurde in der wissenschaftlichen Forschung eingesetzt, um seine pharmakologischen Eigenschaften und möglichen therapeutischen Anwendungen zu untersuchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ortho-Methoxyfuranyl-Fentanyl umfasst mehrere wichtige Schritte:

Bildung des Piperidinrings: Die Synthese beginnt mit der Bildung des Piperidinrings, der durch eine Reihe von Reaktionen erreicht wird, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.

Einführung der Phenethylgruppe: Die Phenethylgruppe wird durch eine nucleophile Substitutionsreaktion in den Piperidinring eingeführt.

Anbindung des Furanrings: Der Furanring wird über eine Amidbindungsbildungsreaktion an den Piperidinring gebunden.

Industrielle Produktionsverfahren: Die industrielle Produktion von ortho-Methoxyfuranyl-Fentanyl folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochyieldenden Reaktionen, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ortho-Methoxyfuranyl-Fentanyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole und Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Natriummethoxid und Kalium-tert-butoxid werden in Substitutionsreaktionen verwendet.

Wichtige gebildete Produkte:

Oxidation: Ketone und Carbonsäuren.

Reduktion: Alkohole und Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Ortho-Methoxyfuranyl-Fentanyl hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Ortho-Methoxyfuranyl-Fentanyl übt seine Wirkungen aus, indem es an Opioidrezeptoren bindet, insbesondere an den μ-Opioidrezeptor . Diese Bindung aktiviert G-Proteine, was zur Inhibition der Adenylatcyclase und einer Abnahme des cAMP-Spiegels führt . Die Reduktion von cAMP führt zu einer verminderten Neurotransmitterfreisetzung und Modulation von Schmerzsignalen . Die hohe Affinität der Verbindung zu Opioidrezeptoren trägt zu ihren starken analgetischen Wirkungen bei .

Wirkmechanismus

Ortho-methoxy Furanyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . The reduction in cyclic AMP results in decreased neurotransmitter release and modulation of pain signals . The compound’s high affinity for opioid receptors contributes to its potent analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Ortho-Methoxyfuranyl-Fentanyl wird mit anderen Fentanyl-Analoga verglichen, wie zum Beispiel:

Furanylfentanyl: Ähnlich in der Struktur, aber ohne die Methoxygruppe in ortho-Position.

Acetylfentanyl: Enthält eine Acetylgruppe anstelle des Furanrings.

Acrylfentanyl: Enthält eine Acrylgruppe anstelle des Furanrings.

4-Fluorofentanyl: Hat ein Fluoratom in para-Position des Phenylrings.

Einzigartigkeit: Das Vorhandensein der Methoxygruppe in ortho-Position und des Furanrings unterscheidet ortho-Methoxyfuranyl-Fentanyl von anderen Fentanyl-Analoga und könnte seine pharmakologischen Eigenschaften und Potenz verändern .

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-29-23-11-6-5-10-22(23)27(25(28)24-12-7-19-30-24)21-14-17-26(18-15-21)16-13-20-8-3-2-4-9-20/h2-12,19,21H,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDCWVRDPIOMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037241 | |

| Record name | o-Methoxy furanyl fentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101343-50-4 | |

| Record name | o-Methoxy furanyl fentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

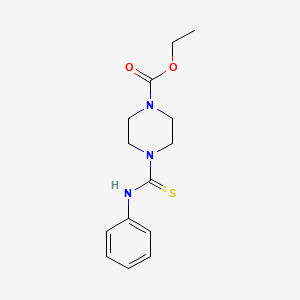

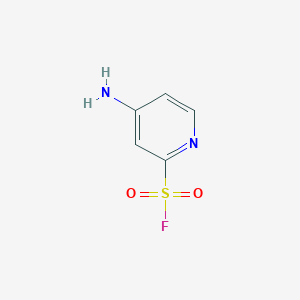

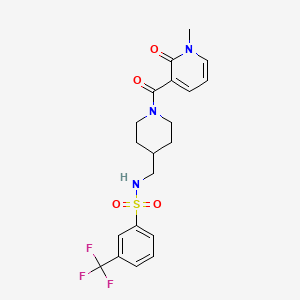

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2434770.png)

![4-(3,5-difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2434771.png)

![N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2434772.png)

![1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2434775.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2434777.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2434778.png)

![3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434786.png)

![N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2434791.png)